molecular formula C8H5BrN2 B1331438 2-Bromo-1,5-naphthyridine CAS No. 51532-07-1

2-Bromo-1,5-naphthyridine

Cat. No.: B1331438
CAS No.: 51532-07-1
M. Wt: 209.04 g/mol
InChI Key: BKYZLQUIVDRXKW-UHFFFAOYSA-N
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Description

2-Bromo-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are analogs of naphthalene, containing two fused pyridine rings with nitrogen atoms at different positions. The presence of a bromine atom at the second position of the naphthyridine ring makes this compound a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,5-naphthyridine typically involves the bromination of 1,5-naphthyridine. One common method is the reaction of 1,5-naphthyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination. Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent, which provides a more controlled and selective bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,5-naphthyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, in solvents such as toluene or ethanol.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted naphthyridines with various functional groups.

    Cross-Coupling Reactions: Biaryl or heteroaryl derivatives.

    Oxidation and Reduction: Oxidized or reduced naphthyridine derivatives with altered electronic properties.

Scientific Research Applications

2-Bromo-1,5-naphthyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with specific electronic or optical properties, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-1,5-naphthyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation. The bromine atom can also participate in halogen bonding, which influences the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

2-Bromo-1,5-naphthyridine can be compared with other halogenated naphthyridines, such as 2-Chloro-1,5-naphthyridine and 2-Iodo-1,5-naphthyridine. While all these compounds share similar structural features, the presence of different halogen atoms affects their reactivity and applications. For instance:

    2-Chloro-1,5-naphthyridine: Generally less reactive in nucleophilic substitution reactions compared to the bromo derivative.

    2-Iodo-1,5-naphthyridine: More reactive in cross-coupling reactions due to the weaker carbon-iodine bond.

The unique properties of this compound, such as its balance between reactivity and stability, make it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

2-bromo-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-8-4-3-6-7(11-8)2-1-5-10-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYZLQUIVDRXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355778
Record name 2-bromo-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51532-07-1
Record name 2-bromo-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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